molecular formula C23H20N4O5S B3473838 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide

Cat. No.: B3473838
M. Wt: 464.5 g/mol
InChI Key: YZSYEZNELJTTJC-UHFFFAOYSA-N
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Description

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a naphthalene ring, a phenyl group, and a pyrimidinylsulfamoyl moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinylsulfamoyl Intermediate: This step involves the reaction of 2,6-dimethoxypyrimidine with a sulfonyl chloride derivative under basic conditions to form the pyrimidinylsulfamoyl intermediate.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment to Naphthalene Ring: The final step involves the attachment of the phenyl-pyrimidinylsulfamoyl intermediate to a naphthalene-2-carboxylic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors or signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-(N-(5,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide

Uniqueness

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring with a pyrimidinylsulfamoyl moiety makes it particularly valuable in research focused on enzyme inhibition and receptor interactions.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-31-21-14-20(25-23(26-21)32-2)27-33(29,30)19-11-9-18(10-12-19)24-22(28)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSYEZNELJTTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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